4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride
CAS No.: 1609406-44-1
Cat. No.: VC2877578
Molecular Formula: C7H9ClN4
Molecular Weight: 184.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609406-44-1 |
|---|---|
| Molecular Formula | C7H9ClN4 |
| Molecular Weight | 184.62 g/mol |
| IUPAC Name | 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C7H8N4.ClH/c8-4-6-3-7-5-9-1-2-11(7)10-6;/h3,9H,1-2,5H2;1H |
| Standard InChI Key | UKVWZCXHNZGLAN-UHFFFAOYSA-N |
| SMILES | C1CN2C(=CC(=N2)C#N)CN1.Cl |
| Canonical SMILES | C1CN2C(=CC(=N2)C#N)CN1.Cl |
Introduction
Chemical Identity and Structural Characterization
Basic Identification Parameters
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride is identified through various standardized parameters that enable precise chemical cataloging and reference. The compound is registered with specific identifiers that allow researchers to unambiguously recognize and work with this substance across different contexts and applications.
Table 1: Fundamental Identification Parameters
Chemical Structure Representation
The structural characteristics of this compound include a bicyclic framework consisting of fused pyrazole and piperazine rings with a carbonitrile substituent. The tetrahydro modification indicates the presence of four saturated carbon atoms in the piperazine portion of the molecule. Various notations are used to represent this structure precisely in chemical databases and literature.
Table 2: Structural Notation Systems
| Representation | Code |
|---|---|
| InChI | 1S/C7H8N4.ClH/c8-4-6-3-7-5-9-1-2-11(7)10-6;/h3,9H,1-2,5H2;1H |
| InChI Key | UKVWZCXHNZGLAN-UHFFFAOYSA-N |
| SMILES | C1CN2C(=CC(=N2)C#N)CN1.Cl |
| Canonical SMILES | N#CC1=NN2C(CNCC2)=C1.[H]Cl |
Parent Compound Properties
The parent compound, without the hydrochloride salt formation, possesses distinct physical and chemical characteristics that differentiate it from the salt form discussed in this article.
Table 3: Parent Compound Characteristics
| Parameter | Information |
|---|---|
| Name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile |
| CAS Number | 1208491-86-4 |
| Molecular Formula | C₇H₈N₄ |
| Molecular Weight | 148.17 g/mol |
| InChI Key | RGSBNDIISLKZSJ-UHFFFAOYSA-N |
Physical and Chemical Properties
Physical Characteristics
The hydrochloride salt form of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile exists as a solid at ambient temperatures. This physical state facilitates its handling, storage, and application in laboratory settings. The formation of the hydrochloride salt typically enhances water solubility compared to the free base form, which is advantageous for various experimental procedures and formulation development. The compound demonstrates stability under standard laboratory conditions, allowing for routine storage and handling without special environmental controls beyond standard chemical safety practices .
Chemical Reactivity
The compound contains several reactive functional groups that contribute to its chemical behavior and potential applications:
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The carbonitrile group (-C≡N) serves as a potential site for various transformations, including hydrolysis to carboxylic acids or amides, reduction to amines, and participation in cycloaddition reactions.
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The nitrogen atoms in the heterocyclic system can participate in acid-base interactions, coordination with metals, and nucleophilic reactions.
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The partially saturated piperazine ring can undergo further functionalization at the carbon atoms or nitrogen position, enabling the creation of more complex derivatives.
Synthesis and Manufacturing
Quality Control and Characterization
Commercial samples of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride typically undergo rigorous quality control procedures to ensure identity, purity, and consistency. These procedures may include:
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry (MS) for molecular weight verification
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Elemental analysis for composition confirmation
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Infrared (IR) spectroscopy for functional group identification
Additional general safety practices should include:
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Using the compound in well-ventilated areas
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Storing in tightly closed containers away from incompatible materials
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Washing thoroughly after handling
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Properly disposing of waste materials according to local regulations
Applications in Research and Development
Pharmaceutical Research
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride has significant research applications in pharmaceutical development. The compound and its derivatives have been investigated for their potential biological activities, particularly in the context of receptor-mediated signaling pathways relevant to disease treatment.
ROS1 Inhibition Studies
A particularly noteworthy application is highlighted in patent literature (EP3129376A1), which describes substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives as potential ROS1 inhibitors . ROS1 (c-ros oncogene 1) is a receptor tyrosine kinase that, when abnormally activated through genetic alterations such as gene rearrangements, can drive oncogenic processes in various cancer types, including non-small cell lung cancer.
The structural features of this compound make it a suitable scaffold for developing selective inhibitors that may interfere with the ATP-binding site of the ROS1 kinase domain, potentially blocking its catalytic activity and downstream signaling. This application represents a significant direction in targeted cancer therapy research.
Chemical Building Block in Medicinal Chemistry
Beyond its direct biological applications, the compound serves as a valuable chemical building block in medicinal chemistry. Its unique heterocyclic scaffold provides a platform for designing and synthesizing more complex molecules with tailored pharmacological properties. The presence of multiple functional groups and points for further modification makes it versatile for structure-activity relationship (SAR) studies in drug discovery programs.
Structure-Activity Relationships and Molecular Design
Structural Features and Biological Activity
The molecular architecture of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride contains several key features that contribute to its potential biological activities:
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The bicyclic heterocyclic core provides a rigid scaffold that can influence binding specificity to biological targets.
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The carbonitrile group at position 2 can participate in hydrogen bonding interactions with target proteins, potentially enhancing binding affinity and selectivity.
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The partially saturated nature of the tetrahydro modification affects the conformational flexibility of the molecule, potentially optimizing interactions with biological receptors.
Structural Modifications for Enhanced Properties
Based on the core structure of this compound, various modifications can be envisioned to enhance specific properties:
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Addition of substituents to the partially saturated ring to modify lipophilicity and pharmacokinetic properties
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Alteration of the carbonitrile group to other functionalities to explore different binding interactions
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Introduction of chiral centers to investigate stereochemical influences on biological activity
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Exploration of alternative salt forms to optimize solubility, stability, and bioavailability
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